5-Methylimidazo[1,2-a]pyridine

GABAₐ receptor pharmacology Neuroscience tool compounds Positive allosteric modulation

5-Methylimidazo[1,2-a]pyridine (CAS 933-69-7) is a methyl-substituted fused nitrogen heterocycle within the imidazo[1,2-a]pyridine scaffold class, bearing a methyl group specifically at the 5-position of the pyridine ring. This compound is a core building block in medicinal chemistry, utilized as a privileged structure for kinase inhibitor discovery and as a key intermediate for synthesizing δ-selective GABAₐ receptor modulators.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 933-69-7
Cat. No. B1295257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylimidazo[1,2-a]pyridine
CAS933-69-7
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC=CN12
InChIInChI=1S/C8H8N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-6H,1H3
InChIKeyYFSMYPDRRLSNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylimidazo[1,2-a]pyridine (CAS 933-69-7): Procurement and Research-Grade Specification Overview


5-Methylimidazo[1,2-a]pyridine (CAS 933-69-7) is a methyl-substituted fused nitrogen heterocycle within the imidazo[1,2-a]pyridine scaffold class, bearing a methyl group specifically at the 5-position of the pyridine ring [1]. This compound is a core building block in medicinal chemistry, utilized as a privileged structure for kinase inhibitor discovery and as a key intermediate for synthesizing δ-selective GABAₐ receptor modulators [2]. Commercially available from specialized chemical suppliers with research-grade purity specifications typically at 98% , it is supplied as a liquid with a boiling point of 96°C at 0.7 mmHg and a calculated density of 1.11 g/cm³ [1], enabling its use in a range of synthetic transformations.

5-Methylimidazo[1,2-a]pyridine: Why Non-Isomeric Imidazopyridines and Unsubstituted Scaffolds Cannot Be Interchanged


Substitution within the imidazo[1,2-a]pyridine scaffold cannot be treated as generic due to the profound impact of positional and electronic variations on both biological target engagement and physicochemical properties. Replacing 5-methylimidazo[1,2-a]pyridine with its unsubstituted parent or a regioisomer (e.g., 6-methyl or 7-methyl) fundamentally alters pharmacophore geometry, as the 5-position is critical for conferring selectivity and potency in certain receptor systems [1]. For example, while the unsubstituted scaffold exhibits negligible affinity for adenosine A1 receptors, the introduction of a 5-methyl group is a key determinant for high-potency modulation of δ-containing GABAₐ receptors, a property not observed with other positional isomers [2]. Furthermore, the methyl group at position 5 significantly increases lipophilicity (XLogP3 = 2.2) [3] compared to the unsubstituted analog (XLogP3 = 1.3) [4], which directly influences membrane permeability, solubility, and the compound's behavior in both biological assays and synthetic purification steps. Therefore, substitution with a non-identical analog introduces unacceptable risk of altered biological activity, differential off-target effects, and inconsistent synthetic outcomes, necessitating the procurement of the exact 5-methyl regioisomer for reproducible scientific results.

Quantitative Differentiation of 5-Methylimidazo[1,2-a]pyridine (CAS 933-69-7): Head-to-Head Potency, Selectivity, and Physicochemical Comparisons


Superior Potency at δ-Containing GABAₐ Receptors: Direct Comparison with Parent Imidazopyridine DS2

The 5-methyl-substituted analogue of the δ-selective positive allosteric modulator imidazo[1,2-a]pyridine DS2 (compound 30) demonstrates a 6- to 16-fold increase in potency at the α4β1δ GABAₐ receptor subtype compared to the parent compound DS2, which lacks this specific methyl substitution [1]. This represents a critical quantitative advantage for researchers requiring high-potency tools for characterizing δ-containing GABAₐ receptors.

GABAₐ receptor pharmacology Neuroscience tool compounds Positive allosteric modulation

Enhanced Selectivity Profile: 60-Fold Discrimination Between GABAₐ Receptor Subtypes

In addition to its increased potency, the 5-methyl analogue of DS2 (compound 30) exhibits a pronounced enhancement in selectivity. The study demonstrates that compound 30 displays at least 60-fold selectivity for the α4β1δ receptor subtype over the α4β1γ2 subtype [1]. This contrasts with the parent DS2, for which such high selectivity is not reported, and highlights the specific role of the 5-methyl group in minimizing off-target activity at γ2-containing GABAₐ receptors.

Receptor selectivity Off-target pharmacology Subtype-specific tools

Lipophilicity Increase vs. Unsubstituted Scaffold: Implications for Permeability and Formulation

The addition of a methyl group at the 5-position significantly alters the compound's lipophilicity, a critical parameter for both biological and synthetic applications. The target compound 5-Methylimidazo[1,2-a]pyridine has a calculated XLogP3 value of 2.2 [1], compared to a value of 1.3 for the unsubstituted imidazo[1,2-a]pyridine scaffold [2]. This 0.9 log unit increase translates to a nearly 8-fold increase in its partition coefficient, which can enhance membrane permeability and alter its behavior in chromatographic purification and biphasic reactions.

Drug design Physicochemical properties ADME prediction

Procurement-Grade Purity Specification: 98% Standard vs. Typical 95% for Analogues

Commercial availability of 5-Methylimidazo[1,2-a]pyridine from specialized vendors includes a defined 98% purity specification as standard , which is notably higher than the 95% purity frequently offered for many related imidazopyridine building blocks . This higher purity reduces the burden of additional purification steps before use and minimizes the risk of side reactions caused by unknown impurities in sensitive synthetic or biological workflows.

Chemical procurement Research reagent specification Synthesis reproducibility

Primary Application Scenarios for 5-Methylimidazo[1,2-a]pyridine in Academic and Industrial Research


Neuroscience Tool Compound Synthesis: Building Potent and Selective δ-GABAₐ Receptor Modulators

This compound is the essential precursor for synthesizing high-potency, δ-selective positive allosteric modulators of GABAₐ receptors, such as compound 30 described in [1]. The 6- to 16-fold increase in potency and ≥60-fold selectivity over γ2-containing receptors conferred by the 5-methyl group make it the required starting material for any medicinal chemistry campaign aiming to develop novel pharmacological tools or drug candidates targeting δ-GABAₐ receptor-related disorders, including epilepsy, anxiety, and certain chronic pain conditions.

Kinase Inhibitor Scaffold Optimization: Exploring Lipophilic Interactions in the ATP-Binding Pocket

The increased lipophilicity (XLogP3 = 2.2) of the 5-methyl-substituted scaffold compared to its parent makes it a valuable building block for structure-activity relationship (SAR) studies aimed at optimizing interactions within the hydrophobic regions of kinase ATP-binding pockets. As highlighted in general imidazopyridine kinase inhibitor research , such modifications can dramatically influence both potency and selectivity. This specific building block allows medicinal chemists to rationally probe these effects without the need for de novo synthesis of the core heterocycle.

High-Fidelity Chemical Biology Probe Development: Minimizing Off-Target Activity

The demonstrated ≥60-fold selectivity of the 5-methyl DS2 analogue for α4β1δ over α4β1γ2 GABAₐ receptors [1] underscores the utility of this scaffold in creating precise chemical biology probes. For researchers seeking to validate target engagement or study the downstream signaling of a specific receptor subtype in complex cellular environments, the procurement of 5-Methylimidazo[1,2-a]pyridine is the first step in generating tools that minimize confounding off-target pharmacology, a requirement for generating robust and interpretable biological data.

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